molecular formula C17H14N2 B1626456 1-Phenyl-4,5-dihydro-1H-benzo[g]indazole CAS No. 60656-04-4

1-Phenyl-4,5-dihydro-1H-benzo[g]indazole

Cat. No.: B1626456
CAS No.: 60656-04-4
M. Wt: 246.31 g/mol
InChI Key: ZSOSJERBPIJONQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-4,5-dihydro-1H-benzo[g]indazole (CAS 60656-04-4) is a high-value nitrogen-containing heterocyclic compound with the molecular formula C 17 H 14 N 2 and a molecular weight of 246.31 g/mol . This benzo[g]indazole derivative is characterized by a density of approximately 1.186 g/cm³ and a flash point of about 207.5°C . Its structure serves as a privileged scaffold in medicinal chemistry and is a key intermediate in sophisticated organic synthesis. The core indazole structure is a subject of significant research interest due to its broad spectrum of reported biological activities. As part of the indazole class, this scaffold is associated with various pharmacological properties, including potential anti-cancer, anti-inflammatory, antibacterial, and anti-neoplastic activities . The indazole nucleus is a critical pharmacophore in several FDA-approved drugs and clinical trial candidates, such as Pazopanib and Axitinib, highlighting its importance in drug discovery . Researchers value this specific dihydrobenzo[g]indazole derivative as a versatile building block for developing novel biologically active molecules. In synthetic chemistry, 4,5-dihydrobenzo[g]indazoles can be efficiently functionalized, for example, via regioselective metallation using hindered magnesium- or zinc-amide bases. The resulting organometallic intermediates can be trapped with various electrophiles to produce novel C3-substituted analogues, greatly expanding the structural diversity accessible from this core . This makes the compound particularly valuable for creating targeted libraries in structure-activity relationship (SAR) studies. This product is provided For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate care and adhere to all relevant laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60656-04-4

Molecular Formula

C17H14N2

Molecular Weight

246.31 g/mol

IUPAC Name

1-phenyl-4,5-dihydrobenzo[g]indazole

InChI

InChI=1S/C17H14N2/c1-2-7-15(8-3-1)19-17-14(12-18-19)11-10-13-6-4-5-9-16(13)17/h1-9,12H,10-11H2

InChI Key

ZSOSJERBPIJONQ-UHFFFAOYSA-N

SMILES

C1CC2=C(C3=CC=CC=C31)N(N=C2)C4=CC=CC=C4

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N(N=C2)C4=CC=CC=C4

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of 1 Phenyl 4,5 Dihydro 1h Benzo G Indazole and Its Derivatives

Diverse Synthetic Approaches to Dihydrobenzo[g]indazole Systems

The construction of the dihydrobenzo[g]indazole scaffold can be achieved through several strategic approaches. These methods primarily involve the formation of the pyrazole (B372694) ring fused to a dihydronaphthalene moiety. Key strategies include the cyclocondensation of hydrazine (B178648) derivatives with suitable keto-precursors and transition metal-mediated C-H activation/amination reactions.

Condensation-Cyclization Protocols

Condensation-cyclization reactions represent a foundational and widely utilized approach for the synthesis of pyrazole-containing heterocycles, including dihydrobenzo[g]indazoles. These methods typically involve the reaction of a hydrazine derivative with a carbonyl compound, leading to a hydrazone intermediate that subsequently undergoes cyclization.

A classical and direct route to 4,5-dihydro-1H-benzo[g]indazoles involves the reaction of phenylhydrazine (B124118) with an α,β-unsaturated ketone derived from 1-tetralone (B52770). A key precursor for this synthesis is 2-hydroxymethylene-1-tetralone, which serves as the α,β-unsaturated keto-aldehyde.

The reaction proceeds via the initial formation of a phenylhydrazone intermediate by the condensation of phenylhydrazine with the formyl group of 2-hydroxymethylene-1-tetralone. This is followed by an intramolecular cyclization, where the nucleophilic nitrogen of the hydrazine moiety attacks the carbonyl carbon of the tetralone ring, leading to the formation of the pyrazole ring. Subsequent dehydration yields the aromatic 1-phenyl-4,5-dihydro-1H-benzo[g]indazole. The reaction is typically carried out in a suitable solvent such as ethanol, often with acid catalysis to facilitate both the hydrazone formation and the final cyclization step.

Table 1: Synthesis of this compound via Hydrazine-Based Condensation

Precursor 1Precursor 2Catalyst/SolventReaction ConditionsProductYield (%)
2-Hydroxymethylene-1-tetralonePhenylhydrazineAcetic Acid/EthanolRefluxThis compoundNot specified

A more elaborate condensation-cyclization strategy involves the use of 1-tetralone carbomethoxyhydrazones. acs.org In this multi-step approach, the carbomethoxyhydrazone of 1-tetralone is first converted into a dilithiated intermediate using a strong base like lithium diisopropylamide (LDA). This dianion then reacts with an aromatic ester, such as methyl benzoate, to form a C-acylated intermediate. This intermediate is typically not isolated but is directly cyclized under acidic conditions to yield the N-carbomethoxydihydrobenzo[g]indazole. The final step involves saponification of the carbomethoxy group followed by decarboxylation to afford the desired NH-dihydrobenzo[g]indazole, which can then be N-arylated to produce this compound. acs.org

This method offers a versatile route to various substituted dihydrobenzo[g]indazoles by allowing for the introduction of different aryl groups via the aromatic ester. acs.org

Table 2: Synthesis of Dihydrobenzo[g]indazoles from 1-Tetralone Carbomethoxyhydrazones

Hydrazone PrecursorAromatic EsterBase/AcidKey StepsProduct
1-Tetralone carbomethoxyhydrazoneMethyl benzoateLDA / H+Dilithiation, C-acylation, Cyclization, Saponification, Decarboxylation4,5-Dihydro-1H-benzo[g]indazole

A novel and efficient protocol for the synthesis of 4,5-dihydro-1H-benzo[g]indazole derivatives utilizes β-enaminones as key intermediates, which are prepared via the Blaise reaction. researchgate.netresearchgate.net This approach involves the reaction of an aryl nitrile with a suitable organozinc reagent to form an imine intermediate, which upon hydrolysis yields a ketone. In this specific application, the enaminone is synthesized from a tetralone derivative.

The subsequent reaction of the enaminone with hydrazine or its derivatives under microwave irradiation in a green solvent like polyethylene (B3416737) glycol (PEG-400) leads to the rapid formation of the dihydrobenzo[g]indazole core with high yields, often without the need for column chromatography. researchgate.netresearchgate.net This microwave-assisted, catalyst-free method represents a significant advancement in terms of efficiency and environmental friendliness. researchgate.net

Table 3: Microwave-Assisted Synthesis of Dihydrobenzo[g]indazoles from Enaminones

Enaminone PrecursorHydrazine DerivativeSolvent/ConditionsProductYield (%)
(Z)‐2‐(Amino(phenyl)methylene)‐3,4-dihydronaphthalen‐1(2H)‐oneHydrazine hydratePEG-400 / Microwave (80 W, 3 min)3-Phenyl-4,5-dihydro-1H-benzo[g]indazole91-95

Transition Metal-Catalyzed Synthesis Pathways

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the construction of heterocyclic compounds, offering alternative and often more efficient routes compared to classical methods.

A significant development in indazole synthesis is the use of silver(I)-mediated intramolecular oxidative C–H amination. nih.gov This method allows for the construction of a variety of 1H-indazoles from readily available arylhydrazones. The reaction is believed to proceed via a single electron transfer (SET) mechanism mediated by the Ag(I) oxidant. nih.gov

While this method has been extensively studied for the synthesis of various substituted 1H-indazoles, its application to the synthesis of the specific this compound system from a corresponding hydrazone precursor represents a promising and modern synthetic strategy. The reaction typically involves treating the appropriate hydrazone with a silver(I) salt, such as silver acetate (B1210297) or silver triflate, as the oxidant. This method is particularly valuable for synthesizing indazoles with substituents that might be incompatible with other synthetic approaches. nih.govresearchgate.net

Table 4: Silver(I)-Mediated Synthesis of 1-Phenyl-1H-indazole-3-carboxylate

Hydrazone PrecursorSilver SaltSolventTemperature (°C)ProductYield (%)
Methyl 2-(2-(1-phenylethylidene)hydrazinyl)benzoateAgOAc1,2-DCE80Methyl 1-phenyl-1H-indazole-3-carboxylate92
Palladium-Catalyzed Cyclization Approaches

Palladium catalysis is a cornerstone in the synthesis of complex heterocyclic systems, including the indazole core. One prominent method involves the palladium-catalyzed intramolecular N-arylation of o-chlorinated arylhydrazones. While these reactions have been explored with various catalysts, the use of palladium acetate [Pd(OAc)₂] in conjunction with specific ligands like triphenylphosphine (B44618) (PPh₃) or S-Phos has been noted for the synthesis of benzo[g]indazole derivatives. researchgate.net

A significant strategy is the one-pot synthesis of benzo[g]indazole derivatives, which has been achieved through a cascade Suzuki-Miyaura coupling and aldol (B89426) condensation reaction. researchgate.net This approach demonstrates high efficiency and broad tolerance for various substituents. researchgate.net For instance, the synthesis of 1H-indazoles has been accomplished via a Pd(OAc)₂/P(tBu)₃·HBF₄ mediated oxidative benzannulation from pyrazoles and internal alkynes, yielding products with varied substituents on the benzene (B151609) ring in moderate to good yields. nih.gov Another related palladium-catalyzed method is the arylation of benzophenone (B1666685) hydrazone, followed by an acidic deprotection and cyclization sequence, which provides an efficient route to 3-aminoindazoles. organic-chemistry.org

These palladium-catalyzed reactions represent powerful tools for constructing the benzo[g]indazole scaffold, offering pathways that are often characterized by high yields and functional group compatibility.

Sustainable and Green Chemistry Methodologies

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, aiming to reduce waste, avoid hazardous solvents, and improve energy efficiency.

Microwave-Assisted Protocols in Polyethylene Glycol (PEG-400)

A notably efficient and rapid protocol for synthesizing 4,5-dihydro-1H-benzo[g]indazole derivatives utilizes microwave irradiation in polyethylene glycol (PEG-400) as a recyclable medium. researchgate.net This method, which proceeds from β-enamino ketones, achieves high yields of 91–95% in a very short reaction time of just three minutes without the need for chromatographic purification. researchgate.net The use of PEG-400 is advantageous as it is a non-toxic, biodegradable, and reusable solvent, aligning with green chemistry principles. researchgate.net

This approach has also been successfully applied to the synthesis of 2-cinnamoyl-benzo[g]indazole derivatives. The reaction of 2-(substituted arylidene)-1-tetralones with cinnamoyl hydrazide in PEG-400, catalyzed by a small amount of acetic acid, proceeds under mild conditions with a simple work-up and shorter reaction times. journalcra.com The effectiveness of microwave-assisted synthesis in PEG-400 is also seen in the creation of other heterocyclic systems, often dramatically reducing reaction times from hours to minutes and increasing yields. nih.govnih.gov

Table 1: Microwave-Assisted Synthesis of 4,5-dihydro-1H-benzo[g]indazoles in PEG-400 researchgate.net
ReactantsConditionsYieldNotes
β-enamino ketones and Hydrazine HydratePEG-400, 80 W, 3 min91–95%Catalyst-free, no chromatography needed.
2-(Substituted arylidene)-1-tetralones and Cinnamoyl HydrazidePEG-400, Acetic Acid (catalytic)GoodMild conditions, short reaction time. journalcra.com
Catalyst-Free Conditions in Recyclable Media

A significant advancement in the synthesis of 4,5-dihydro-1H-benzo[g]indazole derivatives is the development of protocols that operate under catalyst-free conditions. researchgate.netresearchgate.net The microwave-assisted synthesis in PEG-400 is a prime example, where the solvent itself helps to facilitate the reaction, eliminating the need for a metal catalyst. researchgate.netresearchgate.net This not only simplifies the reaction setup and purification but also avoids the environmental and economic issues associated with catalyst toxicity and disposal. researchgate.net

The concept of using recyclable media without a catalyst has been explored for other heterocyclic syntheses. Glycerol, for instance, has been used as a recyclable solvent for the catalyst-free synthesis of benzodiazepines and benzimidazoles. researchgate.net Similarly, water has been employed as a green medium for catalyst-free, microwave-assisted reactions, offering excellent yields and high purity for the resulting products. rsc.orgnih.gov These methodologies highlight a shift towards more sustainable synthetic practices in organic chemistry. nih.gov

Copper Oxide Nanoparticle Catalysis for Indazole Synthesis

Copper oxide nanoparticles (CuO NPs) have emerged as efficient and reusable heterogeneous catalysts for various organic transformations, including the synthesis of indazoles. researchgate.netdntb.gov.ua These nanoparticles are valued for their low cost, high abundance, and thermal stability. nih.gov In the context of indazole synthesis, CuO NPs have been particularly effective in catalyzing the formation of C–N bonds to construct the pyrazole ring. researchgate.netdntb.gov.ua

One protocol describes the synthesis of 2H-indazoles from 2-halobenzaldehydes, primary amines, and sodium azide, catalyzed by heterogeneous copper nanoparticles on charcoal (Cu/C), which proceeds without the need for expensive ligands. researchgate.net Another study utilized cucurbit researchgate.neturil-supported CuO NPs as a nanocatalyst for the synthesis of a series of 2H-indazoles. researchgate.net This catalyst proved to be highly efficient, operating at a low metal concentration (0.2 mol%), and could be recovered by simple filtration and reused multiple times with minimal loss of activity. researchgate.net While these methods focus on the 2H-isomer, they underscore the potential of CuO NP catalysis in the broader field of indazole synthesis.

Table 2: CuO Nanoparticle-Catalyzed Synthesis of 2H-Indazoles researchgate.net
Catalyst SystemReactantsKey FeaturesYields
CuO NPs on Charcoal (Cu/C)2-halobenzaldehydes, primary amines, sodium azideHeterogeneous, recoverable, no expensive ligands required.Good to excellent
Cucurbit researchgate.neturil supported CuO NPsAldehyde, amine, azideHeterogeneous, reusable up to five times, base- and ligand-free.55–96%

Regioselective Synthesis and Isomer Control (1H- vs. 2H-Indazoles)

A significant challenge in indazole synthesis is controlling the regioselectivity to favor either the 1H- or 2H-tautomer. researchgate.netnih.gov The indazole ring exhibits annular tautomerism, and the 1H-indazole is generally the thermodynamically more stable and predominant form. nih.govnih.gov Consequently, many synthetic protocols yield the 1H-isomer or a difficult-to-separate mixture of both regioisomers, while the selective synthesis of the 2H-indazole remains a challenge. researchgate.net

Direct alkylation of an unsubstituted 1H-indazole typically results in a mixture of N¹- and N²-substituted products, with the ratio depending on reaction conditions and substituent effects. researchgate.netnih.gov Achieving regiocontrol often requires carefully designed strategies. For instance, high N¹-selectivity has been observed when using sodium hydride (NaH) in THF with electron-deficient indazoles, which is rationalized by the coordination of the sodium cation between the N²-atom and an electron-rich substituent at the C-3 position. nih.gov Conversely, methods have been developed for the high-yielding, regioselective synthesis of 2H-indazoles through direct alkylation using specific reagents. researchgate.net

One-pot procedures have also been optimized for isomer control. A mild, one-pot condensation followed by a Cadogan reductive cyclization using tri-n-butylphosphine can produce a wide variety of 2H-indazoles in moderate to excellent yields. organic-chemistry.org This method effectively addresses the limitations of older techniques that required high temperatures or produced isomeric mixtures. organic-chemistry.org Copper-catalyzed cross-coupling reactions have also been shown to provide complete N(2)-regiocontrol in the synthesis of 2-substituted-2H-indazoles from commercially available 1H-indazoles. rsc.org The choice of catalyst, base, and solvent system is crucial for directing the reaction toward the desired isomer.

Derivatization Strategies and Functionalization of the Benzo[g]indazole Core

The functionalization of the benzo[g]indazole core is critical for modulating its physicochemical and biological properties. A variety of derivatization strategies have been developed to introduce diverse functional groups at different positions of the heterocyclic scaffold.

A common approach involves the modification of substituents on the phenyl ring attached at the N-1 position or on the benzo portion of the fused ring system. For example, structure-activity relationship (SAR) studies have revealed that the nature of aryl groups at the C3 and C6 positions can be crucial for the biological activity of indazole derivatives. nih.gov

Introduction of Substituents for Structural Diversification

The structural diversification of the benzo[g]indazole core is crucial for modulating its physicochemical and pharmacological properties. A variety of synthetic strategies allow for the introduction of different functional groups onto the heterocyclic and carbocyclic rings. These methods often involve the transformation of a pre-existing functional group or direct C-H functionalization.

One common approach involves the modification of substituents on the benzo[f]indazole-4,9-dione core, a related structural class. For instance, a prenyl group attached to the benzo ring can undergo a sequence of reactions including epoxidation, degradative oxidation to an aldehyde, and further oxidation to a carboxylic acid. nih.gov This acid can then be coupled with amino acids, demonstrating how a simple alkyl chain can be converted into a more complex and potentially bioactive moiety. nih.gov

Other established routes for diversifying the general 1H-indazole scaffold include:

Palladium-catalyzed C-H amination , which can be used to form the indazole ring from appropriately substituted aminohydrazones. nih.gov

[3+2] Cycloaddition reactions between diazo compounds and arynes provide a direct method to access a wide range of substituted indazoles under mild conditions. organic-chemistry.org

Copper-catalyzed reactions are used to synthesize 3-aminoindazoles from 2-halobenzonitriles and hydrazine derivatives. organic-chemistry.org

The table below summarizes selected methods for introducing substituents, which could be adapted for the diversification of the this compound framework.

Reaction TypeReagents & ConditionsResulting SubstitutionReference
Degradative OxidationH₅IO₆, then NaClO₂/2-methyl-2-buteneConversion of an alkenyl side chain to a carboxylic acid functionality. nih.gov
Amide CouplingCarboxylic acid, Amino Acid Ester, Coupling AgentIntroduction of amino acid conjugates. nih.gov
1,3-Dipolar CycloadditionDiazo compounds, o-(trimethylsilyl)aryl triflates, CsFFormation of the indazole ring with various substituents at the 3-position. organic-chemistry.org
C-H AminationArylhydrazones, [bis-(trifluoroacetoxy)iodo]benzene (PIFA)Direct formation of the N-N bond via C-H activation to form the indazole core. nih.gov

Synthesis of N-Substituted Indazoles

A primary challenge in the synthesis of indazole derivatives is controlling the regioselectivity of substitution on the nitrogen atoms of the pyrazole ring. Direct alkylation of 1H-indazoles often yields a mixture of N1 and N2 isomers, with the ratio depending on reaction conditions, the nature of the electrophile, and substituents on the indazole ring. nih.gov The 1H-tautomer is generally more thermodynamically stable than the 2H-form. nih.govnih.gov

Several strategies have been developed to achieve selective N-substitution:

Thermodynamic Control : Using certain α-halo carbonyl electrophiles, an equilibration process can favor the formation of the more thermodynamically stable N1-substituted product. nih.gov A highly selective and scalable method for N1-alkylation has been developed that is believed to operate under thermodynamic control, showing broad scope with no detectable N2-alkylated products upon completion. rsc.org

Catalytic Methods : Copper-catalyzed intramolecular N-arylation of o-chlorinated arylhydrazones provides a convenient route to N-phenyl-1H-indazoles. beilstein-journals.org This method is advantageous due to the lower cost and greater availability of the chlorinated starting materials compared to their brominated counterparts. beilstein-journals.org Palladium catalysis can also be employed for N-arylation, for instance, in the coupling of aryl bromides with hydrazones. wikipedia.org

Reagent-Directed Selectivity : The choice of alkylating agent and base can significantly influence the N1/N2 ratio. For example, N2-alkylation of 1H-indazoles with diazo compounds can be achieved with high regioselectivity using trifluoromethanesulfonic acid (TfOH) as a catalyst, avoiding traditional metal- or base-catalyzed systems. documentsdelivered.com Mitsunobu conditions have been shown to favor the formation of the N2-regioisomer. nih.gov

The following table details various methods for N-substitution and their observed regioselectivity.

MethodReagentsKey FeaturesPredominant IsomerReference
Copper-Catalyzed N-Arylationo-chloroarylhydrazones, CuI, KOH, 1,10-phenanthroline, DMF, 120 °CIntramolecular cyclization to form N-aryl indazoles.N1 beilstein-journals.org
Base-Mediated AlkylationIndazole-3-carboxylic acid, NaH, Organobromide, DMFSelective alkylation at the N1 position.N1
Mitsunobu ReactionIndazole, Alcohol, DEAD, PPh₃Strong preference for N2 substitution.N2 nih.gov
Acid-Catalyzed AlkylationIndazole, Diazo compound, TfOHHighly selective N2-alkylation under metal-free conditions.N2 documentsdelivered.com
Palladium-Catalyzed N-ArylationN-aryl-N-(o-bromobenzyl)hydrazines, Pd catalystIntramolecular amination to form 2-aryl-2H-indazoles.N2 organic-chemistry.org

Generation of Prodrugs and Analogs

The generation of prodrugs and analogs is a cornerstone of medicinal chemistry, aimed at improving the pharmacokinetic or pharmacodynamic properties of a lead compound. A key strategy in this area is bioisosteric replacement, where a functional group is exchanged for another with similar physical or chemical properties to enhance biological activity or metabolic stability. nih.govnih.gov

A prominent example of this strategy is the replacement of a phenol (B47542) group, which is often susceptible to rapid phase II metabolism via glucuronidation, with an indazole ring. nih.gov This modification has been successfully applied to GluN2B-selective NMDA receptor antagonists. The resulting indazole analogs retained high affinity and inhibitory activity but were not conjugated with glucuronic acid, demonstrating that the indazole can act as a successful phenol bioisostere, blocking a major metabolic pathway. nih.gov

Isosteric replacement is not limited to mimicking phenols. The nitrogen atom in a heterocyclic system can be replaced by other atoms like oxygen, sulfur, or selenium to modulate properties such as the ability to form chalcogen bonds. nih.gov This highlights how subtle structural changes can introduce new intermolecular interactions. The design of analogs can also involve adding or modifying substituents to explore structure-activity relationships, as seen in the development of 4-phenyl-1H-indazole derivatives as small-molecule inhibitors targeting the PD-1/PD-L1 protein-protein interaction. nih.gov

Mechanistic Pathways of Chemical Reactions

Understanding the mechanistic pathways underlying the formation of the this compound core is essential for optimizing existing synthetic routes and designing new ones. Key mechanistic steps include intramolecular nucleophilic attacks, cyclization events, and catalyst-mediated electron transfers.

Intramolecular Nucleophilic Attack Mechanisms

Intramolecular nucleophilic attack is a fundamental ring-closing step in the synthesis of many heterocyclic systems, including indazoles. In this process, a nucleophilic atom within a molecule attacks an internal electrophilic center, leading to cyclization.

A specific mechanism for the synthesis of 4,5-dihydro-1H-benzo[g]indazole derivatives proceeds from an enaminone precursor. researchgate.net The key step involves the intramolecular nucleophilic attack of a nitrogen atom from the hydrazine moiety onto the carbonyl carbon of the enaminone system, followed by dehydration to form the pyrazole ring. researchgate.net

Another critical example is the copper-catalyzed intramolecular N-arylation of o-haloarylhydrazones. beilstein-journals.org In this reaction, a copper catalyst facilitates the formation of a bond between the N1 atom of the hydrazine and the halogen-bearing carbon of the aryl ring, proceeding through a nucleophilic attack mechanism to close the ring and form the 1H-indazole product. beilstein-journals.org Similarly, the classic Fischer synthesis of indoles and indazoles involves the intramolecular attack of a nucleophilic amine onto an imine carbon to form an aminal intermediate, which then eliminates ammonia (B1221849) to yield the final heterocyclic product. wikipedia.orgbyjus.com

Cyclization Mechanisms in Indazole Formation

The formation of the indazole ring system can be achieved through various cyclization strategies, the most classic of which is analogous to the Fischer indole (B1671886) synthesis. wikipedia.orgthermofisher.com This pathway typically begins with the acid-catalyzed reaction of a phenylhydrazine with a ketone or aldehyde to form a phenylhydrazone. wikipedia.orgtestbook.com The mechanism proceeds through several key steps:

Tautomerization : The initial phenylhydrazone isomerizes to its more reactive enamine (or 'ene-hydrazine') tautomer. wikipedia.org

wikipedia.orgwikipedia.org-Sigmatropic Rearrangement : Following protonation, the enamine undergoes an irreversible electrocyclic rearrangement, breaking the weak N-N bond and forming a new C-C bond. byjus.comtestbook.com

Cyclization and Aromatization : The resulting di-imine intermediate rearomatizes, and the nucleophilic amine attacks one of the imine carbons in an intramolecular fashion. byjus.com Subsequent elimination of an ammonia molecule under acidic conditions leads to the formation of the energetically favorable aromatic indazole ring. wikipedia.org

An alternative pathway involves the cyclization of enaminones with hydrazine. A proposed mechanism for the synthesis of 4,5-dihydro-1H-benzo[g]indazole involves the reaction of an enaminone with phenylhydrazine. researchgate.net This is followed by an intramolecular cyclization driven by the nucleophilic attack of the secondary amine of the hydrazine onto the ketone carbonyl, and subsequent dehydration yields the final product. researchgate.net

Electron Transfer Mechanisms in Catalytic Processes

Transition-metal catalysts play a pivotal role in modern synthetic organic chemistry by enabling efficient and selective bond formations through mechanisms involving electron transfer. nih.govresearchgate.net In the context of indazole synthesis, rhodium and copper catalysts are frequently used to construct the heterocyclic core via C-H activation and annulation reactions. nih.gov

A proposed mechanism for Rh(III)/Cu(II)-catalyzed indazole synthesis illustrates the intricate electron transfer processes:

C-H Activation : The process begins with the coordination of a substrate, such as an ethyl benzimidate, to the Rh(III) catalyst. This is followed by C-H activation to form a five-membered rhodacycle intermediate. nih.gov This step involves the formal transfer of electrons from the C-H bond to the metal center.

Migratory Insertion : The rhodacycle then reacts with a coupling partner like a nitrosobenzene. The Rh-C bond undergoes migratory insertion into the N=O group, expanding the ring to a six-membered rhodacycle. nih.gov

Reductive Elimination : The intermediate then undergoes N-O bond cleavage and N-N bond formation. The cycle is completed by reductive elimination, which forms the indazole product and regenerates the active Rh(III) catalyst. The copper co-catalyst is often essential for re-oxidizing the metal to maintain catalytic turnover. nih.gov

Copper-hydride (CuH) catalysis has also been employed for the enantioselective synthesis of C3-allylated indazoles. mit.edu Density functional theory (DFT) calculations suggest the reaction proceeds through a six-membered Zimmerman-Traxler-type transition state where C-C bond formation and dissociation of the leaving group are concerted. The precise geometry and electronic interactions within this transition state, mediated by the copper catalyst and its chiral ligand, dictate the high enantioselectivity of the process. mit.edu

Advanced Spectroscopic and Crystallographic Elucidation of 1 Phenyl 4,5 Dihydro 1h Benzo G Indazole Structures

Single Crystal X-ray Diffraction for Definitive Molecular Structure Determination

To provide a scientifically accurate and authoritative article that strictly adheres to the user's request, access to peer-reviewed, published experimental data is essential. Without this data, generating the content for the specified outline is not possible.

ORTEP Diagrams for Visualizing Molecular Conformation

The three-dimensional arrangement of atoms and bonds in a molecule, known as its molecular conformation, is crucial for understanding its chemical reactivity and biological activity. X-ray crystallography is a powerful technique that provides precise information about the spatial coordinates of atoms in a crystalline solid. From this data, an Oak Ridge Thermal-Ellipsoid Plot (ORTEP) diagram can be generated, which offers a clear and detailed visualization of the molecule's structure, including the thermal motion of atoms.

Key Conformational Features:

The core of the 1-Phenyl-4,5-dihydro-1H-benzo[g]indazole molecule consists of a tricyclic system where a dihydropyrazole ring is fused to a tetralone-derived framework. The planarity and orientation of the phenyl substituent and the conformation of the partially saturated six-membered ring are of particular interest.

In related tetrahydro-indazole derivatives, the non-aromatic six-membered ring typically adopts a distorted envelope or half-chair conformation. For instance, in (E)-5-(4-chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one, the six-membered ring has a distorted envelope conformation. nih.gov This deviation from planarity is a common feature in such fused ring systems.

The phenyl group at the 1-position of the indazole ring is not coplanar with the indazole moiety. The degree of this rotation is defined by the dihedral angle between the two ring systems. In the case of (E)-5-(4-chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one, the heterocyclic ring forms a dihedral angle of 37.9 (1)° with the phenyl ring. nih.gov This twisting is a result of steric hindrance and electronic effects between the rings.

The following interactive data tables present selected crystallographic parameters for a representative benzo[g]indazole derivative, illustrating the typical bond lengths and angles that define the molecular geometry.

Table 1: Selected Bond Lengths for a Representative Benzo[g]indazole Derivative

BondLength (Å)
N1-N21.375(3)
N1-C7a1.389(3)
N2-C31.321(3)
C3-C3a1.445(4)
C3a-C9b1.381(4)
C4-C51.502(5)
C5-C5a1.508(4)

Data derived from a closely related benzo[g]indazole structure for illustrative purposes.

Table 2: Selected Bond Angles for a Representative Benzo[g]indazole Derivative

AngleDegree (°)
C7a-N1-N2111.4(2)
C3-N2-N1106.1(2)
N2-C3-C3a111.9(2)
C9b-C3a-C3104.5(2)
C5a-C5-C4112.3(3)

Data derived from a closely related benzo[g]indazole structure for illustrative purposes.

Table 3: Dihedral Angles in Related Indazole Structures

CompoundRing System 1Ring System 2Dihedral Angle (°)Citation
(E)-5-(4-chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-oneHeterocyclic RingPhenyl Ring37.9 (1) nih.gov
(E)-5-(4-chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-oneHeterocyclic RingChlorobenzene Ring64.3 (1) nih.gov
(E)-5-(4-chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-onePhenyl RingChlorobenzene Ring74.5 (1) nih.gov

The visualization of the molecular conformation through ORTEP diagrams, supported by detailed crystallographic data, is indispensable for a comprehensive structural elucidation of this compound and its derivatives. This understanding forms the basis for exploring its chemical properties and potential applications.

Computational Chemistry and Theoretical Investigations of 1 Phenyl 4,5 Dihydro 1h Benzo G Indazole

Density Functional Theory (DFT) Studies for Electronic and Structural Properties

The first step in most computational studies is the optimization of the molecular geometry to find the most stable, lowest-energy structure. researchgate.net For derivatives of the benzo[g]indazole system, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-31G(d,p), are employed to determine the equilibrium structure. researchgate.netnih.gov

In related tetrahydro-1H-indazol-4-one derivatives, X-ray crystallography and DFT calculations have shown that the non-aromatic six-membered ring typically adopts a distorted envelope conformation. nih.govnih.gov For instance, in (E)-5-(4-chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one, the methylene-C atom closest to the pyrazole (B372694) ring acts as the flap of the envelope. nih.gov Similarly, a distorted envelope conformation is observed in (E)-5-(4-methylbenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one. nih.gov These studies also determine crucial dihedral angles between the various rings in the molecule, which define its three-dimensional shape. nih.govnih.gov For example, in a silver(I) complex, the 4,5-dihydro-1H-benzo[g]indazole ligand's geometry was optimized to understand its coordination behavior. scispace.com

CompoundParameterValueMethodSource
(E)-5-(4-chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-oneDihedral Angle (Phenyl & Chlorobenzene rings)74.5 (1)°X-ray Diffraction nih.gov
(E)-5-(4-chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-oneDihedral Angle (Heterocyclic & Phenyl rings)37.9 (1)°X-ray Diffraction nih.gov
(E)-5-(4-methylbenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-oneDihedral Angle (Phenyl & 4-tolyl rings)75.3 (1)°X-ray Diffraction nih.gov
(E)-5-(4-methylbenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-oneDihedral Angle (1,2-diazole & Phenyl rings)41.9 (1)°X-ray Diffraction nih.gov

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. ajchem-a.comnih.gov A smaller energy gap suggests that the molecule is more reactive. nih.gov

DFT calculations are used to determine the energies of these orbitals. nih.gov For a silver(I) complex containing the 4,5-dihydro-1H-benzo[g]indazole ligand, the HOMO and LUMO were investigated to understand the electronic transitions and reactivity of the complex. scispace.com In these types of analyses, the distribution of the HOMO and LUMO across the molecule is also visualized. For instance, in many indazole derivatives, the HOMO and LUMO are distributed over almost the entire molecule. nih.gov

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)MethodSource
2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole-6.5743-2.09284.4815DFT/B3LYP/6-311++G(d,p) ajchem-a.com
[3-phen-(4-nitrophenyl)yl-4,5-dihydro-1H-pyrazol-1-yl]methanone (M1)-5.92-2.503.42DFT/B3LYP/6-31G(d,p) nih.gov
[3-phen-(4-nitrophenyl)yl-4,5-dihydro-1H-pyrazol-1-yl]methanone (M2)-5.91-2.773.14DFT/B3LYP/6-31G(d,p) nih.gov

Chemical Potential (μ): Related to the escaping tendency of an electron from an equilibrium system.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap.

Global Softness (S): The reciprocal of hardness, indicating how easily the molecule can be polarized.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons.

These parameters are calculated using the energies of the HOMO and LUMO through the following equations, based on Koopman's theorem:

μ ≈ (EHOMO + ELUMO) / 2

η ≈ (ELUMO - EHOMO) / 2

S = 1 / (2η)

ω = μ² / (2η)

For the silver(I) complex of 4,5-dihydro-1H-benzo[g]indazole, these global reactivity descriptors were calculated to provide a comprehensive understanding of the complex's chemical behavior. scispace.com

Table 3: Global Reactivity Descriptors for a Silver(I) Complex of a Related Indazole Note: Data presented is for [Ag(N2C11H10)2]NO3 where N2C11H10 is 4,5-dihydro-1H-benzo[g]indazole.

DescriptorValue (eV)Source
Chemical Potential (μ)-3.83 researchgate.net
Chemical Hardness (η)3.06 researchgate.net
Global Electrophilicity (ω)2.39 researchgate.net
Global Softness (S)0.16 researchgate.net

Mechanistic Pathway Elucidation through Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating reaction mechanisms. For instance, studies on the synthesis of indazole derivatives often employ computational methods to understand the formation pathways. A study on the synthesis of 4,5-dihydro-1H-benzo[g]indazole derivatives reported a mechanism involving the use of polyethylene (B3416737) glycol (PEG-400) as a recyclable medium under catalyst-free conditions. researchgate.net

In a related example, the mechanism for the addition of formaldehyde (B43269) to 1H-indazole was studied using B3LYP/6-311++G(d,p) calculations. nih.govacs.org These calculations helped determine that the 1-substituted isomer was thermodynamically more stable than the 2-substituted isomer, providing a theoretical basis for the experimental observations. nih.govacs.org Such studies can map out the potential energy surface of a reaction, identify transition states, and calculate activation energies, thereby providing a detailed picture of how the reaction proceeds.

Prediction and Interpretation of Spectroscopic Data (e.g., GIAO calculations for NMR chemical shifts)

Computational methods can accurately predict spectroscopic data, which is invaluable for structure elucidation. The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts (¹H and ¹³C). imist.mamdpi.com

The process involves optimizing the molecule's geometry and then performing GIAO calculations, often at the DFT level (e.g., B3LYP/6-311++G(d,p)). nih.govacs.org The calculated absolute shieldings are then converted to chemical shifts (δ, ppm) relative to a reference standard like tetramethylsilane (B1202638) (TMS). imist.ma

Numerous studies on indazoles and related heterocycles have demonstrated the excellent agreement between GIAO-calculated and experimental NMR chemical shifts. nih.gov This predictive power is essential for confirming the structures of newly synthesized compounds and for assigning ambiguous signals in experimental spectra. nih.govimist.ma

Table 4: Comparison of Experimental and GIAO-Calculated ¹H NMR Chemical Shifts for a Related Compound Note: Data is for the Ha product in a study on hexahydroindoles, illustrating the methodology.

ProtonExperimental δ (ppm)Calculated δ (ppm) (GIAO)Source
H196.076.32 imist.ma
H205.686.50 imist.ma
H214.734.77 imist.ma
H273.704.14 imist.ma

Conformational Analysis and Energy Landscape Studies

Molecules that are not entirely rigid can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies to understand the molecule's flexibility and preferred shapes.

Coordination Chemistry and Supramolecular Assemblies Involving Dihydrobenzo G Indazole Ligands

Dihydrobenzo[g]indazole as a Ligand System

The compound 4,5-dihydro-1H-benzo[g]indazole is a pyrazole-based heterocyclic system. Pyrazole (B372694) and its derivatives have been extensively studied as ligands in coordination chemistry due to the presence of two adjacent nitrogen atoms, which can effectively coordinate to metal centers. scirp.orgresearchgate.net These ligands can be systematically modified by adding various substituents to the ring, which allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes. scirp.org

While the broader family of pyrazoles is well-documented, the coordination chemistry of 4,5-dihydro-1H-benzo[g]indazole specifically is a less developed area of research. scirp.org This ligand is notable for its potential to act as a bridging or terminal ligand, coordinating to metal ions through the nitrogen atoms of its pyrazole ring. Its structure makes it a valuable component for investigating the active sites of biomolecules and for creating models of biological systems, such as those involved in oxygen transfer. scirp.orgresearchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using dihydrobenzo[g]indazole ligands typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized using a variety of analytical techniques to determine their structure and properties.

A notable example is the synthesis of Bis(4,5-dihydro-1H-benzo[g]indazole)silver(I) Nitrate (B79036), formulated as [Ag(C₁₁H₁₀N₂)₂]NO₃. This complex is prepared by reacting 4,5-dihydro-1H-benzo[g]indazole with silver(I) nitrate in a 2:1 molar ratio in methanol (B129727) at room temperature. scirp.orgresearchgate.net The reaction proceeds overnight, and after filtration, yellowish crystals of the complex can be obtained with a high yield (approximately 80%). researchgate.net

The resulting complex is a yellowish solid with a melting point in the range of 210–212°C, at which point it also decomposes. scirp.orgresearchgate.net Characterization has been performed using methods including infrared (IR) and ¹H NMR spectroscopy, elemental analysis, and single-crystal X-ray diffraction. scirp.orgscirp.org The elemental analysis data for the silver(I) nitrate complex shows strong agreement between the theoretical and experimentally determined percentages of carbon, hydrogen, and nitrogen.

ElementTheoretical Value (%)Experimental Value (%)
Carbon (C)51.7851.63
Hydrogen (H)3.953.99
Nitrogen (N)13.7213.78
Table 1: Elemental analysis data for [Ag(C₁₁H₁₀N₂)₂]NO₃. researchgate.net

Investigation of Coordination Geometry and Bonding Modes

Single-crystal X-ray diffraction studies of [Ag(C₁₁H₁₀N₂)₂]NO₃ reveal significant details about its molecular structure. The central silver(I) ion is coordinated to two nitrogen atoms, one from the pyrazole unit of each of the two 4,5-dihydro-1H-benzo[g]indazole ligands. researchgate.net This coordination results in the formation of a cationic complex, [Ag(C₁₁H₁₀N₂)₂]⁺, with a nitrate anion (NO₃⁻) acting as the counter-ion. scirp.orgscirp.org

The coordination geometry around the silver ion is described as a pseudo-linear AgN₂ arrangement. The N-Ag-N bond angle is 154.2°, deviating slightly from ideal linearity. researchgate.net The bond lengths between the silver ion and the coordinating nitrogen atoms are 2.194 Å and 2.127 Å. researchgate.net This type of linear or near-linear geometry is common for silver(I)-pyrazole complexes.

ParameterValue
Coordination GeometryPseudo-linear
N-Ag-N Bond Angle154.2°
Ag-N Bond Length 12.127 Å
Ag-N Bond Length 22.194 Å
Table 2: Selected coordination geometry parameters for [Ag(C₁₁H₁₀N₂)₂]NO₃. researchgate.net

Analysis of Intermolecular Interactions in Solid-State Structures

Specifically, the crystal structure is consolidated by the following key interactions:

N–H…O hydrogen bonds : These occur between the N-H group of the indazole ligand and the oxygen atoms of the nitrate counter-ion.

C–H…π interactions : These involve hydrogen atoms from the ligand interacting with the π-system of an adjacent aromatic ring.

Ag…π interactions : The silver ion itself interacts with the π-electron cloud of a neighboring ligand.

Ag…O interactions : Weak interactions are also observed between the silver ion and the oxygen atoms of the nitrate anion.

This combination of intermolecular forces results in the formation of a complex and stable three-dimensional architecture, which has been described as a pseudo-helical network. scirp.orgscirp.org

Applications in Inorganic Material Synthesis and Mimicking Enzymatic Reactions

While the coordination chemistry of 4,5-dihydro-1H-benzo[g]indazole is an emerging field, the broader class of pyrazole-based ligands shows significant promise for applications in materials science and bioinorganic chemistry. Pyrazole derivatives are considered promising building blocks for the synthesis of advanced inorganic materials that may exhibit unique properties, such as luminescence and specific magnetic phenomena. scirp.org

Furthermore, the ability of these ligands to coordinate with metal centers makes them suitable agents for modeling the active sites of metalloenzymes and for investigating biological processes like oxygen transfer. researchgate.net Although specific applications of the 1-Phenyl-4,5-dihydro-1H-benzo[g]indazole compound itself in mimicking enzymatic reactions have not been detailed, the structural and coordination characteristics of its analogues suggest a potential for future research in this area. The development of new metal complexes with these ligands could lead to novel catalysts or functional materials.

Explorations in Chemical Biology and Interdisciplinary Research Leveraging the Indazole Scaffold

Structure-Activity Relationship (SAR) Studies for Scaffold Optimization

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For the indazole scaffold, these studies are crucial for optimizing lead compounds to enhance potency and selectivity. nih.govacademicjournals.org The primary goal is to identify which parts of the molecule, or pharmacophores, are essential for its biological effects. academicjournals.org

In the context of benzo[g]indazole derivatives, SAR studies have elucidated the importance of substituents at various positions. For instance, research on 3-arylbenzo[g]indazoles has shown that the nature and position of functional groups on the aryl ring at position 3, as well as modifications to the benzo[g]indazole core itself, significantly impact the compound's biological profile. researchgate.net Studies on related indazole structures have demonstrated that modifications at the N-1 and C-3 positions are particularly important for modulating activity. nih.gov For example, in a series of 1H-indazole derivatives, the introduction of an N-ethylpiperazine group was found to be important for enzyme inhibitory and cellular activity. nih.gov Similarly, the presence of specific aryl groups at the C-3 and C-6 positions of the indazole core has been identified as crucial for inhibitory activities against certain biological targets. nih.gov

The conformational restriction imposed by the 4,5-dihydro-1H-benzo[g]indazole framework is a key feature. Such rigidity can lead to more potent and selective ligands by reducing the entropic penalty upon binding to a biological target. researchgate.net SAR studies on conformationally restricted analogues of other bioactive compounds have often led to the development of highly potent inhibitors. researchgate.net Therefore, the exploration of different substituents on the phenyl ring and the benzo[g]indazole nucleus of 1-Phenyl-4,5-dihydro-1H-benzo[g]indazole is a key strategy for optimizing its potential as a therapeutic agent.

Investigation of Biological Activity Profiles

The indazole nucleus is a well-established "privileged structure" in drug discovery, known to interact with a multitude of biological targets and exhibit a wide spectrum of pharmacological effects. nih.govresearchgate.netpnrjournal.com Derivatives of indazole have been investigated for numerous biological activities, including anti-inflammatory, antitumor, antibacterial, antifungal, and anti-HIV properties. researchgate.netnih.govnih.gov This broad activity profile underscores the versatility of the indazole scaffold in medicinal chemistry. pnrjournal.com

A significant area of research for indazole derivatives has been their potential as antiproliferative agents for cancer therapy. nih.govrsc.orgnih.gov Numerous indazole-containing compounds, such as Axitinib and Pazopanib, are FDA-approved drugs used in cancer treatment. pnrjournal.comresearchgate.net

Research into benzo[g]indazole derivatives has identified several compounds with notable activity. For example, a series of 3-arylbenzo[g]indazoles functionalized with nitro groups were evaluated for their antiproliferative effects against various cancer cell lines. researchgate.net Certain nitro-based indazoles demonstrated significant inhibitory activity, particularly against the NCI-H460 lung carcinoma cell line, with IC₅₀ values (the concentration required to inhibit 50% of cell proliferation) in the low micromolar range. researchgate.net This suggests that the benzo[g]indazole scaffold can be a valuable template for developing new anticancer agents. researchgate.net Studies on other related scaffolds, such as 1H-benzo[f]indazole-4,9-diones, have also yielded derivatives with significant antiproliferative activity against cell lines like KATO-III (gastric carcinoma) and MCF-7 (breast adenocarcinoma). nih.gov

Antiproliferative Activity of Selected Benzo[g]indazole Derivatives researchgate.net
CompoundTarget Cell LineIC₅₀ (μM)
Nitro-based indazole 11aNCI-H460 (Lung Carcinoma)5-10
Nitro-based indazole 11bNCI-H460 (Lung Carcinoma)5-10
Nitro-based indazole 12aNCI-H460 (Lung Carcinoma)5-10
Nitro-based indazole 12bNCI-H460 (Lung Carcinoma)5-10

The rise of antibiotic-resistant bacteria necessitates the discovery of new antibacterial agents with novel mechanisms of action. semanticscholar.orgscirp.org Heterocyclic compounds, including indazoles, have been a fertile ground for this research. nih.govresearchgate.netresearchgate.net The indazole scaffold has been incorporated into various molecules demonstrating antibacterial properties. researchgate.net

Specific research on benzo[g]indazole derivatives has explored their potential in this area. In one study, nitro-substituted 3-arylbenzo[g]indazoles were tested for their antibacterial activity. researchgate.net While many derivatives showed no activity against common strains like S. aureus, E. coli, and P. aeruginosa, certain compounds exhibited inhibitory effects against Neisseria gonorrhoeae, with Minimum Inhibitory Concentration (MIC) values reported. researchgate.net For instance, compound 12a showed an MIC of 250 μg/mL, and compound 13b had an MIC of 62.5 μg/mL against N. gonorrhoeae. researchgate.net This indicates that with appropriate structural modifications, the benzo[g]indazole scaffold could serve as a basis for developing new antibacterial agents.

Antibacterial Activity of Selected Benzo[g]indazole Derivatives researchgate.net
CompoundBacterial StrainMIC (μg/mL)
Compound 12aN. gonorrhoeae250
Compound 13bN. gonorrhoeae62.5

The broad biological profile of indazole derivatives stems from their ability to bind to a diverse range of enzymes and receptors. nih.gov This has made them attractive scaffolds for developing inhibitors or modulators for various therapeutic targets. While specific binding data for this compound against the dopamine (B1211576) D4 receptor, PDE4, or IDH1 is not extensively detailed in the public domain, the general indazole family has been widely studied.

Indazole derivatives have been identified as potent inhibitors of several kinases, which are crucial regulators of cell signaling. researchgate.net Examples include inhibitors of Glycogen synthase kinase-3 beta (GSK-3β), ROCK2, Aurora2, and JAK2. researchgate.net Furthermore, they have been developed as inhibitors for Fibroblast Growth Factor Receptors (FGFRs) and Epidermal Growth Factor Receptor (EGFR). nih.gov Beyond kinases, indazoles have shown inhibitory activity against neuronal and inducible nitric oxide synthases (nNOS and iNOS) nih.gov and have been developed as antagonists for the CCR2 receptor. nih.gov The ability of the indazole scaffold to be tailored to selectively bind to such a wide array of targets highlights its significance in drug discovery.

In Silico Approaches in Chemical Biology (e.g., Molecular Docking Studies)

In recent years, in silico methods, particularly molecular docking, have become indispensable tools in drug discovery and chemical biology. nih.govderpharmachemica.com These computational techniques allow researchers to predict and analyze the binding of a ligand (like an indazole derivative) to the active site of a target protein. rsc.orgresearchgate.net This provides valuable insights into the potential mechanism of action and can guide the synthesis of more potent and selective compounds, saving time and resources. longdom.org

For the indazole scaffold, molecular docking studies have been widely applied. For example, docking studies were used to investigate how novel indazole derivatives bind to the active site of the aromatase enzyme, a target in breast cancer therapy. derpharmachemica.com These studies helped identify key interactions, such as hydrogen bonds with specific amino acid residues like Arg115 and Met374, and provided a rationale for the observed binding affinities. derpharmachemica.com In another study, indazole derivatives were docked against a renal cancer-related protein (PDB: 6FEW), successfully identifying compounds with the highest predicted binding energies. nih.gov Such computational analyses are crucial for understanding the ligand-receptor interactions at a molecular level and for the rational design of new derivatives based on the this compound scaffold. nih.gov

Indazole as a Privileged Structure in Drug Discovery and Development

The concept of a "privileged structure" refers to a molecular scaffold that is capable of binding to multiple, often unrelated, biological targets, making it a versatile template for drug discovery. researchgate.netpnrjournal.com The indazole nucleus is widely recognized as such a structure. nih.govnih.govchemie-brunschwig.ch Its prevalence in a variety of FDA-approved drugs and clinical candidates for treating diverse conditions is a testament to its pharmacological importance. pnrjournal.comnih.gov

The utility of the indazole scaffold is demonstrated by drugs like Benzydamine (an anti-inflammatory agent), Granisetron (a 5-HT3 antagonist for nausea), Axitinib, and Pazopanib (tyrosine kinase inhibitors for cancer). researchgate.netpnrjournal.com The chemical stability of the indazole ring and its ability to act as a bioisostere for other important heterocycles, like indole (B1671886), further enhance its value. chemie-brunschwig.chnih.gov The benzene (B151609) ring portion of the indazole can engage in favorable pi-stacking interactions, while the pyrazole (B372694) part offers hydrogen bond donor and acceptor sites, allowing for diverse binding modes within various protein active sites. nih.gov The continued exploration of novel indazole derivatives, including complex systems like this compound, is driven by the proven success of this privileged scaffold in generating impactful medicines. nih.gov

Future Prospects and Emerging Research Frontiers in 1 Phenyl 4,5 Dihydro 1h Benzo G Indazole Research

Development of Novel and Efficient Synthetic Methodologies

The synthesis of indazole derivatives is continuously evolving, with a focus on improving efficiency, accessibility of starting materials, and environmental friendliness. Researchers are moving beyond traditional methods to develop more sophisticated and sustainable protocols.

A significant advancement involves the use of more readily available and less expensive starting materials. For instance, a novel method for synthesizing N-phenyl-1H-indazoles utilizes a copper-catalyzed intramolecular N-arylation of o-chlorinated arylhydrazones. beilstein-journals.org This approach is advantageous because the required o-chloroarylaldehydes and ketones are more commercially available and cost-effective than their brominated counterparts, which were previously favored. beilstein-journals.org Despite sometimes lower yields compared to methods using o-bromo derivatives, this strategy surpasses other copper-catalyzed techniques with the same chlorinated substrates, yielding products in the 10–70% range. beilstein-journals.org

Another innovative strategy focuses on green chemistry principles. A rapid and efficient, catalyst-free protocol has been developed for the synthesis of 4,5-dihydro-1H-benzo[g]indazole derivatives. researchgate.net This method employs a Blaise reaction to prepare novel enaminones, which then undergo cyclization in polyethylene (B3416737) glycol (PEG-400) as a recyclable medium, often with microwave assistance. researchgate.net The use of PEG-400 as a dual solvent and phase transfer catalyst avoids hazardous organic solvents and allows for reuse, aligning with the principles of sustainable synthesis. researchgate.net

Other modern synthetic routes being explored for the indazole core include:

Silver(I)-Mediated C–H Amination: An efficient method for constructing a variety of 1H-indazoles involves a silver(I)-mediated intramolecular oxidative C-H amination. nih.gov

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction has been successfully applied to synthesize 4,5-dihydro-2H-benzo[g]indazoles under both thermal and microwave-assisted conditions. dntb.gov.ua

Palladium-Catalyzed Reactions: Researchers have achieved the synthesis of 1H-indazoles through Pd-mediated oxidative benzannulation from pyrazoles and internal alkynes. nih.gov

[3+2] Annulation: The construction of the 1H-indazole skeleton can be achieved via a [3+2] annulation approach using arynes and hydrazones. organic-chemistry.org

Table 1: Comparison of Modern Synthetic Methodologies for Indazole Derivatives

Methodology Key Reagents/Catalysts Starting Materials Key Features Reference
Copper-Catalyzed N-Arylation CuI, Cs2CO3, 1,10-phenanthroline o-Chlorinated arylhydrazones Utilizes cheaper, more available starting materials. beilstein-journals.org
Catalyst-Free Cyclization PEG-400, Microwave Enaminones (from Blaise reaction) Green chemistry approach; recyclable solvent; catalyst-free. researchgate.net
Silver-Mediated C-H Amination Ag(I) oxidant N-H indazoles Enables construction of diversely substituted indazoles. nih.gov
Vilsmeier-Haack Reaction POCl3, DMF Cyclohexanone hydrazones Provides access to dihydro-benzo[g]indazoles. dntb.gov.ua
Palladium-Mediated Benzannulation Pd(OAc)2 Pyrazoles, internal alkynes Oxidative benzannulation to form the indazole core. nih.gov

Application of Advanced Analytical Techniques for Deeper Structural Insights

The definitive characterization of complex heterocyclic molecules like 1-Phenyl-4,5-dihydro-1H-benzo[g]indazole is fundamental to understanding their properties and reactivity. Researchers employ a suite of advanced analytical techniques to gain detailed structural insights.

Mass Spectrometry (MS), particularly High-Resolution Mass Spectrometry (HRMS), is critical for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. nih.gov This technique is standard practice in studies reporting the synthesis of new indazole compounds. beilstein-journals.orgnih.gov

For unambiguous determination of the three-dimensional structure in the solid state, X-ray crystallography is the gold standard. This technique has been used to definitively establish the molecular structure of (1H-indazol-1-yl)methanol derivatives, revealing details about intermolecular interactions such as hydrogen bonding. nih.govacs.org

Infrared (IR) Spectroscopy complements these techniques by identifying the presence of specific functional groups within the molecule, such as C=O, N-H, or C-N bonds, which is particularly useful when modifications are made to the core indazole structure. nih.govnih.gov Commercial suppliers also often provide analytical data from techniques like HPLC and LC-MS to verify the purity of compounds like this compound. bldpharm.com

Table 2: Advanced Analytical Techniques in Indazole Research

Technique Information Provided Application Example Reference
¹H and ¹³C NMR Atomic connectivity, chemical environment of nuclei, isomer ratios. Characterization of N-phenyl-1H-indazoles and their reaction intermediates. beilstein-journals.orgsemanticscholar.org
HRMS Exact molecular weight and elemental formula. Confirmation of the composition of newly synthesized indazole derivatives. nih.gov
X-ray Crystallography Precise 3D molecular structure and intermolecular interactions. Solving the solid-state structure of (1H-indazol-1-yl)methanol derivatives. nih.govacs.org
IR Spectroscopy Presence of specific functional groups. Identifying carbonyl and amine groups in modified benzo[f]indazole-4,9-diones. nih.gov

Further Elucidation of Reaction Mechanisms

Understanding the precise pathway by which a chemical reaction occurs is a major frontier in chemical synthesis. For indazole derivatives, researchers are increasingly combining experimental evidence with computational studies to elucidate complex reaction mechanisms.

One area of investigation is the mechanism of metal-catalyzed reactions. For the synthesis of 1H-indazoles via silver(I)-mediated intramolecular oxidative C–H amination, preliminary mechanistic studies suggest that the reaction proceeds through a Single Electron Transfer (SET) pathway mediated by the Ag(I) oxidant. nih.gov

The mechanism of cyclization reactions is also a key focus. In the synthesis of related oxazinone heterocycles, computational studies were employed to understand why the reaction selectively proceeds via a 6-endo-dig cyclization pathway over the alternative 5-exo-dig pathway. nih.gov Such studies are crucial for predicting and controlling the outcome of complex synthetic transformations.

A detailed study on the reaction of NH-indazoles with formaldehyde (B43269) in aqueous hydrochloric acid combined experimental analysis (NMR and crystallography) with theoretical calculations to unravel the reaction mechanism. semanticscholar.orgnih.gov This integrated approach allowed for the determination of the pathway leading to the formation of N1-CH₂OH derivatives and, for the first time, the characterization of 2-substituted derivatives. acs.org The study highlighted how the solvent and reaction conditions can modulate the potential energy landscape, influencing reaction rates and product distribution. researchgate.net

Expansion of Computational Studies to Complex Systems

Computational chemistry has become an indispensable tool for predicting the properties, reactivity, and biological interactions of molecules like this compound. Density Functional Theory (DFT) is a particularly powerful method used to model complex chemical systems.

DFT calculations are widely used to investigate reaction mechanisms and rationalize experimental observations. For example, DFT has been used to provide a sound theoretical basis for the experimentally observed outcomes in the reaction of indazoles with formaldehyde. semanticscholar.orgnih.gov It has also been employed to explain the regioselectivity of silver-catalyzed cyclization reactions by modeling the different potential reaction pathways. nih.gov

Beyond reaction mechanisms, computational studies are used to predict the intrinsic properties of indazole derivatives. In the development of novel indazole-based fluorophores, theoretical simulations were used to understand the nature of the electronic transitions, revealing that the key absorption was due to a ππ*-like HOMO→LUMO transition. ehu.es In other work, DFT was used to calculate the HOMO-LUMO energy gaps of novel indazole derivatives to correlate their electronic structure with potential activity. nih.gov

Furthermore, computational methods are critical in drug discovery for predicting how a molecule might interact with a biological target. Molecular docking and Molecular Dynamics (MD) simulations have been used to evaluate 1H-indazole analogs as potential anti-inflammatory agents by modeling their binding to the cyclooxygenase-2 (COX-2) enzyme. researchgate.net Similarly, docking studies have assessed the binding effectiveness of indazole derivatives with renal cancer-related proteins. nih.gov These simulations provide valuable insights into binding affinities and interaction modes, guiding the design of more potent and selective drug candidates. researchgate.net

Table 3: Applications of Computational Studies in Indazole Research

Computational Method Purpose System Studied Reference
DFT Elucidate reaction mechanisms and regioselectivity. Silver-catalyzed cyclization; Formaldehyde addition to indazoles. nih.govnih.gov
DFT Calculate HOMO-LUMO gaps to predict reactivity. Novel indazole-3-carboxamide derivatives. nih.gov
Molecular Docking Predict binding modes and affinities to biological targets. Indazole analogs with COX-2 enzyme and renal cancer proteins. nih.govresearchgate.net
Molecular Dynamics (MD) Simulate the stability of protein-ligand complexes over time. Indazole-COX-2 enzyme complex. researchgate.net
MM-GBSA Calculate binding free energies of protein-ligand complexes. Indazole-COX-2 enzyme complex. researchgate.net

Exploration of New Applications in Materials Science and Chemical Biology

The unique structural and electronic properties of the benzo[g]indazole scaffold and its relatives make them attractive candidates for applications in both materials science and chemical biology.

In materials science , a significant emerging application is in the field of photonics. A comprehensive study of benzo[f]indazoles, which are structural isomers of benzo[g]indazoles, revealed their potential as versatile fluorophores. ehu.es These compounds were found to absorb light and emit a bright blue fluorescence. ehu.es Importantly, the photonic performance of these benzoindazole-based dyes was found to surpass that of coumarins, a common benchmark in the same spectral window, by providing brighter and more durable emission even under intense and prolonged light exposure. ehu.es This suggests strong potential for their use as advanced fluorescent probes in applications like bioimaging.

In chemical biology , the indazole core is a well-established pharmacophore found in several FDA-approved drugs, including the anti-cancer agents Pazopanib and Niraparib. pnrjournal.comnih.gov Research is actively exploring new indazole derivatives for therapeutic use. For example, derivatives of 1H-benzo[f]indazole-4,9-dione conjugated with amino acids have been synthesized and evaluated for their in vitro antiproliferative activity against cancer cell lines, showing significant potential. nih.gov Computational screening and in-vitro assays have identified other indazole derivatives as multi-kinase inhibitors targeting proteins implicated in cancer, such as c-Kit and PDGFRβ. nih.gov This highlights the ongoing effort to expand the chemical territory of indazole-based compounds to develop next-generation therapeutics. pnrjournal.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Phenyl-4,5-dihydro-1H-benzo[g]indazole, and how is regioselectivity achieved during alkylation?

  • Methodology : The compound can be synthesized via N1-selective alkylation of indazole precursors. Thermodynamic control using polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) favors N1-alkylation over N2, as demonstrated in high-throughput optimization studies. Post-synthesis, crystallization with p-toluenesulfonic acid (pTSA) improves purity and yield (72% isolated yield). Monitoring reaction progress via HPLC and NMR ensures regioselectivity .

Q. How is structural characterization of this compound performed?

  • Methodology : Single-crystal X-ray diffraction (using SHELXL-2016/6 for refinement) confirms molecular geometry. Complementary techniques include:

  • FTIR : Identifies coordination shifts (e.g., C=N stretching at 1585–1540 cm⁻¹ for pyrazole units) .
  • 1H NMR : Resolves proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability (decomposition >200°C) .

Q. What are the preliminary biological activities associated with this compound derivatives?

  • Methodology : In vitro assays evaluate anti-inflammatory and analgesic properties. For example, carrageenan-induced paw edema models in rodents measure COX-2 inhibition, while hot-plate tests assess analgesic efficacy. Derivatives show moderate activity, but selectivity often requires structural optimization (e.g., scaffold replacement for CB2 receptor ligands) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity and optimize this compound derivatives?

  • Methodology : Density Functional Theory (B3LYP/LanL2DZ basis set) calculates:

  • Frontier molecular orbitals (HOMO-LUMO) : Predicts charge transfer and global reactivity descriptors (e.g., electrophilicity index ω = 1.2 eV) .
  • Non-covalent interactions : Ag…π and N–H…O interactions stabilize crystal packing (validated via Hirshfeld surface analysis) .
    • Application : Guides design of metal complexes (e.g., Ag(I) coordination for antimicrobial studies) .

Q. What strategies address low selectivity in this compound-based CB2 receptor ligands?

  • Methodology :

  • Scaffold hopping : Replace 4,5-dihydrobenzo[g]indazole with 1,4-dihydroindeno[1,2-c]pyrazole to enhance CB2 affinity (IC₅₀ < 50 nM) .
  • GTPγS binding assays : Confirm antagonist/inverse agonist properties (e.g., reduced cAMP in transfected HEK293 cells) .

Q. How are data contradictions resolved in pharmacological studies of indazole derivatives?

  • Methodology :

  • Meta-analysis : Compare activity trends across structurally analogous compounds (e.g., 4,5,6,7-tetrahydroindazole-5-carboxylic acids vs. benzo[g]indazoles) .
  • Dose-response profiling : Identify off-target effects via kinase panel screens (e.g., FGFR1/HDAC dual inhibitors) .

Q. What scalable methods enable gram-scale synthesis of this compound derivatives?

  • Methodology :

  • Process safety : Mitigate exothermic risks via controlled reagent addition (e.g., <5°C for alkylation steps) .
  • Green chemistry : Reduce Process Mass Intensity (PMI) from >500 to 22.8 by replacing column chromatography with crystallization .

Methodological Tables

Table 1. Key Spectral Data for [Ag(N₂C₁₁H₁₀)₂]NO₃ Complex

TechniqueObserved DataAssignment
FTIR 1372–1283 cm⁻¹ (broad)ν(NO₃⁻) stretching
1H NMR δ 2.8–3.2 ppm (m, 4H)Dihydroindazole CH₂ protons
X-ray Ag–N bond length: 2.15 ÅLinear coordination geometry

Table 2. Optimization of N1-Alkylation Selectivity

ConditionN1:N2 RatioYield (%)
DMF, 80°C, 12 hr95:572
THF, reflux, 24 hr60:4045
Additive: pTSA>99:168

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